methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate
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Overview
Description
methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a cyano group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with cyano and thioxo-containing reagents under controlled conditions. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano and thioxo groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and cyano-thioxo-containing molecules. Examples are:
- methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate analogs with different substituents.
- Piperidine derivatives with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
338422-52-9 |
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Molecular Formula |
C12H18N4O2S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
methyl 1-[1-amino-2-cyano-3-(methylamino)-3-sulfanylideneprop-1-enyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C12H18N4O2S/c1-15-11(19)9(7-13)10(14)16-5-3-8(4-6-16)12(17)18-2/h8H,3-6,14H2,1-2H3,(H,15,19) |
InChI Key |
AAWTWERBKDODHW-UHFFFAOYSA-N |
SMILES |
CNC(=S)C(=C(N)N1CCC(CC1)C(=O)OC)C#N |
Canonical SMILES |
CNC(=S)C(=C(N)N1CCC(CC1)C(=O)OC)C#N |
solubility |
not available |
Origin of Product |
United States |
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